molecular formula C14H21NO4S B2470039 ((2,5-Dimethylphenyl)sulfonyl)leucine CAS No. 1009793-82-1

((2,5-Dimethylphenyl)sulfonyl)leucine

Cat. No. B2470039
CAS RN: 1009793-82-1
M. Wt: 299.39
InChI Key: YKLYILQBCOVJHM-UHFFFAOYSA-N
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Description

((2,5-Dimethylphenyl)sulfonyl)leucine, also known as Sulfo-DS-Leu-OH, is a chemical compound belonging to the category of amino acid derivatives. It has a molecular weight of 299.39 . The IUPAC name for this compound is N-[(2,5-dimethylphenyl)sulfonyl]leucine .


Molecular Structure Analysis

The InChI code for ((2,5-Dimethylphenyl)sulfonyl)leucine is 1S/C14H21NO4S/c1-9(2)7-12(14(16)17)15-20(18,19)13-8-10(3)5-6-11(13)4/h5-6,8-9,12,15H,7H2,1-4H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

((2,5-Dimethylphenyl)sulfonyl)leucine is a solid . It has a boiling point of 472.6±55.0 C at 760 mmHg and a melting point of 95-96 C .

Scientific Research Applications

Organocatalysis

The sulfonyl group in ((2,5-Dimethylphenyl)sulfonyl)leucine can act as an organocatalyst. It participates in various asymmetric reactions, such as Michael additions, aldol reactions, and Mannich reactions. Researchers have explored its use in green chemistry, where it enables the synthesis of complex molecules without relying on transition metals.

Safety and Hazards

The safety information available indicates that ((2,5-Dimethylphenyl)sulfonyl)leucine may be harmful . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for ((2,5-Dimethylphenyl)sulfonyl)leucine .

properties

IUPAC Name

2-[(2,5-dimethylphenyl)sulfonylamino]-4-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-9(2)7-12(14(16)17)15-20(18,19)13-8-10(3)5-6-11(13)4/h5-6,8-9,12,15H,7H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLYILQBCOVJHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC(CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((2,5-Dimethylphenyl)sulfonyl)leucine

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